4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine
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Overview
Description
4,6-Dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6 of the pyrrolo[3,4-c]pyridine structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine typically involves the cyclization of 2,6-dichloro-4-nitropyridine as a starting material. The reaction conditions often include the use of a base such as sodium methoxide in methanol, followed by refluxing the mixture for a specified period . After cooling, the reaction mixture is poured onto ice water, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is then dried over sodium sulfate, filtered, and concentrated under vacuum to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[3,4-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .
Scientific Research Applications
4,6-Dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure with 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine but contains a pyrazole ring instead of a pyrrole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of chlorine atoms at positions 4 and 6, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H6Cl2N2 |
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Molecular Weight |
189.04 g/mol |
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-1-4-2-10-3-5(4)7(9)11-6/h1,10H,2-3H2 |
InChI Key |
JVTMIVFEVSRYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC(=C2CN1)Cl)Cl |
Origin of Product |
United States |
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